Vancomycin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
Vancomycin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin is a glycopeptide antibiotic of profound clinical importance, often reserved as a last-line treatment for serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its complex molecular architecture, characterized by a densely functionalized heptapeptide core and intricate stereochemistry, is fundamental to its mechanism of action and presents a significant challenge for synthetic chemists. This technical guide provides an in-depth exploration of the chemical structure and stereochemical intricacies of vancomycin, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Structure
Vancomycin is a natural product isolated from the soil bacterium Amycolatopsis orientalis.[1] Its structure is characterized by a tricyclic heptapeptide aglycone, to which a disaccharide moiety is attached.
Core Heptapeptide Structure
The backbone of vancomycin is a heptapeptide chain composed of several non-proteinogenic amino acids. These include two molecules of β-hydroxychlorotyrosine, two molecules of 4-hydroxyphenylglycine, and one molecule each of N-methyl-D-leucine, D-aspartic acid, and 3,5-dihydroxyphenylglycine.[2][3] The aromatic side chains of these amino acid residues are cross-linked through ether (C-O-C) and biaryl (C-C) bonds, forming three macrocyclic rings that create a rigid, pocket-like structure essential for its biological activity.[2]
Disaccharide Moiety
Attached to the phenolic oxygen of the fourth amino acid residue (a 4-hydroxyphenylglycine) is a disaccharide composed of D-glucose and the unusual amino sugar vancosamine (L-vancosamine).[2][3] This sugar appendage plays a role in the molecule's solubility and contributes to its interaction with the bacterial cell wall target.
Key Physicochemical Properties
The complex structure of vancomycin gives rise to specific physicochemical properties that are critical for its therapeutic function.
| Property | Value |
| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄[4] |
| Molecular Weight | 1449.25 g/mol [4] |
| IUPAC Name | (1S,2R,18R,19R,22S,25R,28R,40S)-48-{[(2S,3R,4S,5S,6R)-3-{[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-22-(carbamoylmethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[(2R)-4-methyl-2-(methylamino)pentanamido]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentaazaoctacyclo[26.14.2.2³,⁶.2¹⁴,¹⁷.1⁸,¹².1²⁹,³³.0¹⁰,²⁵.0³⁴,³⁹]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid[5] |
| pKa Values | Vancomycin possesses multiple ionizable groups, with reported pKa values of approximately 2.9, 7.2, 8.6, 9.6, 10.5, and 11.7.[6] |
| Solubility | Soluble in water.[7] |
| Specific Rotation | While not consistently reported across all sources, the complex chirality of vancomycin results in significant optical activity. |
Minimum Inhibitory Concentration (MIC) Values
The in vitro potency of vancomycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
| Organism | MIC Range (μg/mL) |
| Staphylococcus aureus | Susceptible strains typically have MICs of ≤ 2 μg/mL. Vancomycin-intermediate S. aureus (VISA) have MICs of 4-8 μg/mL, and vancomycin-resistant S. aureus (VRSA) have MICs of ≥ 16 μg/mL. |
| Enterococcus species | Susceptible enterococci generally have MICs of ≤ 4 μg/mL. Vancomycin-resistant enterococci (VRE) exhibit MICs of ≥ 32 μg/mL.[4] |
Stereochemistry
The stereochemistry of vancomycin is exceptionally complex, featuring 18 stereogenic centers, as well as atropisomerism due to restricted rotation around the biaryl bonds. This intricate three-dimensional arrangement is crucial for its specific binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall.
Experimental Protocols
The elucidation of vancomycin's complex structure and stereochemistry has been made possible through a variety of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the vancomycin molecule.
Methodology:
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Sample Preparation: A solution of vancomycin is prepared in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or a mixture of H₂O/D₂O.
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1D NMR Spectroscopy:
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¹H NMR spectra are acquired to identify the chemical shifts and coupling constants of all protons.
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¹³C NMR spectra are recorded to determine the chemical shifts of all carbon atoms.
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2D NMR Spectroscopy: A suite of 2D NMR experiments is performed to establish correlations between nuclei:
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COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within individual amino acid residues and the sugar moieties.
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TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting the individual structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, providing critical information about the three-dimensional structure and stereochemistry.
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-
Data Analysis: The comprehensive set of NMR data is analyzed to piece together the complete chemical structure and deduce the relative stereochemistry of the various chiral centers.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
Methodology:
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Crystallization:
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A supersaturated solution of vancomycin or a vancomycin-ligand complex is prepared.
-
Crystallization is induced by methods such as vapor diffusion (hanging drop or sitting drop), slow evaporation, or cooling. A reported method for crystallizing a vancomycin-N-acetyl-D-Ala-D-Ala complex involved the sitting-drop vapor-diffusion method using an imidazole maleic buffer at pH 7.6.
-
-
Data Collection:
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A suitable single crystal is selected and mounted on a goniometer.
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The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods (e.g., direct methods or Patterson synthesis).
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The initial structural model is refined to best fit the experimental data, yielding a detailed three-dimensional structure with precise bond lengths, bond angles, and stereochemical information.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the stereoisomers of vancomycin or to analyze its enantiomeric purity.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is chosen. Vancomycin itself can be used as a chiral selector, either bonded to a solid support or as a chiral mobile phase additive.
-
Mobile Phase Preparation: A suitable mobile phase is prepared, which can be a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving separation.
-
Chromatographic Conditions:
-
The sample is injected onto the HPLC system.
-
The mobile phase is pumped through the column at a constant flow rate.
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The separation of the stereoisomers is monitored using a suitable detector (e.g., UV-Vis).
-
-
Data Analysis: The retention times of the different stereoisomers are used to assess the purity and composition of the sample.
Visualizations
To further elucidate the complex relationships within the vancomycin molecule and its mechanism of action, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Complete assignment of the 13C NMR spectrum of vancomycin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. JPH05244964A - Method for crystallizing vancomycin-based antibiotic - Google Patents [patents.google.com]
- 7. Crystallization and preliminary X-ray crystallographic analysis of a vancomycin-N-acetyl-D-Ala-D-Ala complex - PubMed [pubmed.ncbi.nlm.nih.gov]
